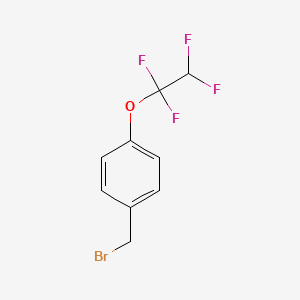

1-(Bromomethyl)-4-(1,1,2,2-tetrafluoroethoxy)benzene

Description

1-(Bromomethyl)-4-(1,1,2,2-tetrafluoroethoxy)benzene is a halogenated aromatic compound featuring a bromomethyl (–CH2Br) group at the 1-position and a 1,1,2,2-tetrafluoroethoxy (–OCF2CF2H) group at the 4-position of the benzene ring (Fig. 1). This compound serves as a versatile building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions and nucleophilic substitutions due to the reactivity of the bromomethyl group . The tetrafluoroethoxy moiety enhances the compound’s lipophilicity and metabolic stability, making it relevant in pharmaceutical and agrochemical research .

Molecular Formula: C9H7BrF4O

Molecular Weight: 295.05 g/mol (calculated from )

Properties

IUPAC Name |

1-(bromomethyl)-4-(1,1,2,2-tetrafluoroethoxy)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrF4O/c10-5-6-1-3-7(4-2-6)15-9(13,14)8(11)12/h1-4,8H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZTLKRLBGMLXEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CBr)OC(C(F)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrF4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(Bromomethyl)-4-(1,1,2,2-tetrafluoroethoxy)benzene typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxybenzyl alcohol and 1,1,2,2-tetrafluoroethanol.

Reaction Conditions: The reaction conditions often involve the use of a brominating agent, such as N-bromosuccinimide (NBS), in the presence of a radical initiator like azobisisobutyronitrile (AIBN).

Industrial Production: On an industrial scale, the production methods may involve continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(Bromomethyl)-4-(1,1,2,2-tetrafluoroethoxy)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions: Common reagents used in these reactions include sodium hydride (NaH), lithium aluminum hydride (LiAlH4), and various oxidizing agents like potassium permanganate (KMnO4).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Bromomethyl)-4-(1,1,2,2-tetrafluoroethoxy)benzene is an organofluorine compound with a bromomethyl group and a tetrafluoroethoxy group attached to a benzene ring. It has potential in medicinal chemistry and materials science.

Scientific Research Applications

This compound is a versatile compound with applications in chemistry, biology, and industry.

Chemistry It is used as an intermediate in synthesizing complex organofluorine compounds valuable in materials science and pharmaceuticals.

Biology The compound is used to develop fluorinated biomolecules for use as probes in biological studies.

Industry It is used to produce specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.

The biological activity of this compound is due to its bromomethyl group's ability to participate in nucleophilic substitution reactions, enabling it to interact with biological macromolecules and influence enzymatic activities and cellular pathways. The tetrafluoroethoxy group may enhance the compound's lipophilicity and stability, which facilitates its interaction with cell membranes and proteins.

Antimicrobial Activity

Organofluorine compounds have demonstrated antimicrobial properties, with the presence of halogenated groups often correlating with increased antimicrobial efficacy.

| Compound | Activity Type | Reference |

|---|---|---|

| 1-Bromo-4-fluorobenzene | Antibacterial | |

| 1-Bromo-3-chlorobenzene | Antifungal | |

| 1-(Bromomethyl)-4-(F)benzene | Antimicrobial (predicted) |

Cytotoxicity Studies

Cytotoxicity assays are essential for evaluating the safety profile of compounds. Cytotoxicity data for this compound is not extensively documented, but studies suggest that organofluorine compounds can exhibit varying degrees of cytotoxicity depending on their structure and functional groups.

Case Studies

Several studies have explored the biological implications of similar organofluorine compounds:

Study on Fluorinated Compounds

- Objective : To investigate the cytotoxic effects of fluorinated benzene derivatives.

- Findings : Compounds with bromine and fluorine substitutions showed enhanced cytotoxicity against cancer cell lines compared to their non-fluorinated counterparts.

- Implication : Structural modifications significantly influenced biological activity and could be leveraged for drug development.

Antimicrobial Screening

- Objective : To assess the antimicrobial efficacy of various organofluorine compounds.

- Results : Compounds similar to this compound demonstrated promising activity against Gram-positive bacteria.

- Implication : Suggests potential for developing new antimicrobial agents based on this scaffold.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-4-(1,1,2,2-tetrafluoroethoxy)benzene involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Substituent Variations

Table 1: Key Structural Analogues and Their Properties

Key Observations :

- Electron-Withdrawing Effects : The tetrafluoroethoxy group (–OCF2CF2H) exhibits stronger electron-withdrawing effects compared to trifluoromethoxy (–OCF3), influencing reaction kinetics in cross-couplings. For instance, 1-bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene undergoes direct arylation with heteroarenes (e.g., benzothiophene) in 60–89% yield without cleavage of the tetrafluoroethoxy unit, even under basic conditions . In contrast, trifluoromethoxy-substituted bromobenzenes may require milder bases to avoid side reactions.

- Reactivity of Bromomethyl vs.

Physicochemical Properties

Table 2: Comparative Physical Properties

Notes:

- The tetrafluoroethoxy group increases molecular weight and likely reduces solubility in polar solvents compared to trifluoromethoxy analogues.

- Melting points for bromomethyl derivatives are often lower than bromo-substituted counterparts due to reduced symmetry.

Biological Activity

1-(Bromomethyl)-4-(1,1,2,2-tetrafluoroethoxy)benzene (CAS No. 67033-41-4) is an organofluorine compound notable for its unique structural features, including a bromomethyl group and a tetrafluoroethoxy substituent on a benzene ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. Understanding its biological activity is crucial for assessing its utility in these areas.

- Molecular Formula : C9H7BrF4O

- Molecular Weight : 287.05 g/mol

- IUPAC Name : this compound

- InChI Key : VKJYIOCMIHTAET-UHFFFAOYSA-N

The biological activity of this compound can be attributed to its ability to participate in nucleophilic substitution reactions due to the presence of the bromomethyl group. This feature allows it to interact with various biological macromolecules, potentially influencing enzymatic activities and cellular pathways. The tetrafluoroethoxy group may enhance the compound's lipophilicity and stability, facilitating its interaction with cell membranes and proteins.

Antimicrobial Activity

Research indicates that organofluorine compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of bacteria and fungi. While specific data on this compound is limited, the presence of halogenated groups often correlates with increased antimicrobial efficacy.

| Compound | Activity Type | Reference |

|---|---|---|

| 1-Bromo-4-fluorobenzene | Antibacterial | |

| 1-Bromo-3-chlorobenzene | Antifungal | |

| 1-(Bromomethyl)-4-(F)benzene | Antimicrobial (predicted) |

Cytotoxicity Studies

Cytotoxicity assays are essential for evaluating the safety profile of compounds. Although specific cytotoxicity data for this compound is not extensively documented, related studies suggest that organofluorine compounds can exhibit varying degrees of cytotoxicity depending on their structure and functional groups.

Case Studies

Several studies have explored the biological implications of similar organofluorine compounds:

-

Study on Fluorinated Compounds :

- Objective : Investigate the cytotoxic effects of fluorinated benzene derivatives.

- Findings : Compounds with bromine and fluorine substitutions showed enhanced cytotoxicity against cancer cell lines compared to their non-fluorinated counterparts.

- : The structural modifications significantly influenced biological activity and could be leveraged for drug development.

-

Antimicrobial Screening :

- Objective : Assess the antimicrobial efficacy of various organofluorine compounds.

- Results : Compounds similar to this compound demonstrated promising activity against Gram-positive bacteria.

- Implication : Suggests potential for developing new antimicrobial agents based on this scaffold.

Q & A

Basic: What are the common synthetic routes for 1-(Bromomethyl)-4-(1,1,2,2-tetrafluoroethoxy)benzene?

Methodological Answer:

The compound is typically synthesized via fluoroalkylation and subsequent functionalization. For example, analogous structures are prepared by reacting phenolic derivatives with bromotetrafluoroethane (BrCF₂CF₂Br) to introduce the tetrafluoroethoxy group, followed by bromination at the methyl position . Another route involves direct bromination of pre-functionalized benzene derivatives using catalysts like Fe or AlBr₃ under controlled conditions to ensure regioselectivity . Key steps include:

- Fluoroalkylation : Reaction of 4-methoxyphenol with BrCF₂CF₂Br to form intermediates.

- Demethylation : Use of BBr₃ to remove methyl protecting groups.

- Methacrylation : Introduction of the bromomethyl group via methacryloyl chloride .

Basic: What spectroscopic and computational methods are used to characterize this compound?

Methodological Answer:

Characterization relies on:

- ¹H/¹³C NMR : To confirm substituent positions and purity. For example, in sulfonate derivatives, aromatic protons appear at δ 5.08–7.60 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C₉H₈BrF₄O has a theoretical mass of 208.15 g/mol) .

- XLogP3 : Computed lipophilicity (XLogP3 ≈ 3.7) aids in solubility predictions for reaction design .

- Topological Polar Surface Area (TPSA) : TPSA of 9.2 Ų indicates low polarity, relevant for solvent selection .

Advanced: How does the electron-withdrawing tetrafluoroethoxy group influence reactivity in Pd-catalyzed cross-coupling reactions?

Methodological Answer:

The tetrafluoroethoxy (-OCF₂CF₂H) group enhances electrophilicity at the bromomethyl site, facilitating Pd-catalyzed arylations. Despite its acidity (pKa ~7–9), no deprotonation occurs under standard conditions (e.g., Pd(OAc)₂, PPh₃, Cs₂CO₃, DMF, 110°C), enabling direct coupling with heteroarenes like benzothiophene (yields: 60–89%) . This contrasts with similar groups (e.g., -OCF₃), where base-induced cleavage is observed, highlighting the stability of the tetrafluoroethoxy moiety in basic media .

Advanced: How can researchers address contradictions in reported reactivity under strongly basic conditions?

Methodological Answer:

Discrepancies arise from reaction-specific parameters:

- Base Strength : Use weaker bases (e.g., Cs₂CO₃ instead of t-BuOK) to avoid deprotonation of the tetrafluoroethoxy group .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize intermediates without promoting side reactions .

- Catalyst Screening : Pd(OAc)₂ with bulky ligands (e.g., XPhos) improves selectivity by reducing undesired C-H activation .

Advanced: What strategies optimize regioselectivity in nucleophilic substitutions involving this compound?

Methodological Answer:

- Solvent Polarity : Low-polarity solvents (e.g., THF) favor SN2 mechanisms, minimizing carbocation rearrangements .

- Temperature Control : Reactions below 0°C suppress competing elimination pathways.

- Additives : Crown ethers (18-crown-6) enhance nucleophilicity of alkali metal salts (e.g., KCN) in substitutions .

Application-Focused: How is this compound utilized in designing functional polymers or biomaterials?

Methodological Answer:

The bromomethyl group serves as a crosslinking agent in polymer synthesis. For example:

- Fluorinated Polymers : React with methacrylate monomers to form crosslinked poly(methyl methacrylate) with enhanced thermal stability .

- Bioconjugation : Used to synthesize sulfonate derivatives for probing enzyme active sites (e.g., ADAM-17 inhibitors in cancer studies) .

Data Contradiction: Why do some studies report instability of the tetrafluoroethoxy group under basic conditions, while others do not?

Methodological Answer:

The stability depends on:

- Substituent Positioning : Para-substituted derivatives (e.g., 1-bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene) show higher resistance to base-induced cleavage compared to ortho-substituted analogs due to reduced steric strain .

- Reaction Time : Prolonged heating (>24 hrs) in basic media may degrade the group, necessitating kinetic control .

Experimental Design: What precautions are critical when handling this compound in aqueous environments?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.